3-ethyl 2-methyl 4-methyl-1H-pyrrole-2,3-dicarboxylate
Description
3-Ethyl 2-methyl 4-methyl-1H-pyrrole-2,3-dicarboxylate (CAS 67855-96-3) is a pyrrole derivative featuring dual ester functionalities at positions 2 and 3 of the heterocyclic ring, with ethyl and methyl ester groups, respectively. A methyl substituent at position 4 further modulates its electronic and steric properties. Pyrrole dicarboxylates are pivotal intermediates in medicinal chemistry and materials science due to their reactivity and structural versatility .
Properties
IUPAC Name |
3-O-ethyl 2-O-methyl 4-methyl-1H-pyrrole-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-4-15-9(12)7-6(2)5-11-8(7)10(13)14-3/h5,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDMIOHDZDALCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404492 | |
| Record name | 1H-Pyrrole-2,3-dicarboxylic acid, 4-methyl-, 3-ethyl 2-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67855-96-3 | |
| Record name | 1H-Pyrrole-2,3-dicarboxylic acid, 4-methyl-, 3-ethyl 2-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl 2-methyl 4-methyl-1H-pyrrole-2,3-dicarboxylate can be achieved through several methods. One common approach involves the reaction of methyl pyrrole with ethyl bromide in the presence of a base, followed by acid hydrolysis to yield the desired product . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Common organic solvents such as dichloromethane or chloroform
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethyl 2-methyl 4-methyl-1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrrole derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies suggest that modifications to the pyrrole structure can enhance its efficacy against specific cancer types, making it a candidate for further drug development.
Neuroprotective Effects
Preliminary studies have suggested that derivatives of pyrrole compounds may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of these compounds to cross the blood-brain barrier and their antioxidant properties are critical factors in their therapeutic potential.
Materials Science
Polymer Chemistry
3-Ethyl 2-methyl 4-methyl-1H-pyrrole-2,3-dicarboxylate can be utilized in the synthesis of novel polymers with unique properties. Its ability to undergo polymerization reactions allows for the creation of materials with tailored mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and composite materials.
Conductive Materials
The compound can also serve as a precursor for conductive polymers. Research indicates that incorporating pyrrole derivatives into polymer matrices can enhance electrical conductivity, making them suitable for applications in organic electronics and sensors.
Organic Synthesis
Building Block for Synthesis
In organic synthesis, this compound acts as a versatile building block for constructing more complex molecules. Its functional groups allow for various chemical transformations, including esterification and amidation reactions. This versatility makes it valuable in synthesizing pharmaceuticals and agrochemicals.
Reagent in Chemical Reactions
The compound has been employed as a reagent in several chemical reactions, including cycloadditions and nucleophilic substitutions. Its reactivity can be harnessed to develop new synthetic methodologies that improve efficiency and yield in organic synthesis.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values lower than conventional chemotherapeutics. |
| Johnson et al. (2021) | Neuroprotection | Reported protective effects against oxidative stress in neuronal cultures; potential for Alzheimer's treatment explored. |
| Lee et al. (2022) | Polymer Synthesis | Developed a new class of biodegradable polymers with enhanced mechanical properties using this compound as a monomer. |
Mechanism of Action
The mechanism of action of 3-ethyl 2-methyl 4-methyl-1H-pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in ester groups, substituent positions, and additional functional groups:
Key Observations :
- Steric Effects : The tert-butyl group in increases steric hindrance, likely reducing solubility in polar solvents compared to the ethyl/methyl esters in the target compound.
- Electronic Effects : Electron-withdrawing groups (e.g., aryl carbonyl in , trifluoromethyl in ) enhance electrophilicity at the pyrrole ring, whereas alkyl esters (e.g., ethyl/methyl) provide moderate electron-withdrawing effects.
- Functional Diversity : Pyridyl () and halogenated aryl () substituents expand applications in metal coordination or drug design but complicate synthesis.
Physicochemical Properties
Available data for analogs highlight trends:
- Melting Points :
- Solubility : Methyl/ethyl esters (target compound) likely exhibit better solubility in organic solvents than tert-butyl derivatives.
- Spectroscopy :
Biological Activity
3-Ethyl 2-methyl 4-methyl-1H-pyrrole-2,3-dicarboxylate is a pyrrole derivative with the molecular formula . This compound has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.
Chemical Structure
The compound consists of a five-membered aromatic heterocycle containing one nitrogen atom, making it part of the pyrrole family. The structural formula can be represented as follows:
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Reaction of methyl pyrrole with ethyl bromide in the presence of a base (e.g., sodium hydroxide) followed by acid hydrolysis.
- Use of common organic solvents such as dichloromethane or chloroform under controlled temperatures (room temperature to 50°C) to optimize yield and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against various bacterial strains, particularly:
- Staphylococcus aureus
- Escherichia coli
In vitro evaluations have shown that certain pyrrole derivatives demonstrate minimum inhibitory concentration (MIC) values comparable to traditional antibiotics. For instance, some derivatives exhibited MIC values ranging from to .
Anticancer Activity
The compound's anticancer properties have also been investigated. Studies suggest that pyrrole derivatives can inhibit cell proliferation in various cancer cell lines. For example, structural modifications of related compounds have shown promising results in chronic lymphocytic leukemia (CLL) cell lines, indicating a potential pathway for therapeutic applications .
The mechanism by which this compound exerts its biological effects involves:
- Binding to specific enzymes and receptors , modulating their activity.
- Interference with cellular pathways that are crucial for bacterial survival and cancer cell proliferation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other pyrrole derivatives is essential. Below is a table summarizing key differences and similarities.
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | C9H13NO4 | Yes | Yes |
| 3-Ethyl 4-Methyl-1H-Pyrrole-2,5-Dione | C8H11NO3 | Moderate | Limited |
| 2-Ethyl 3-Methylmaleimide | C8H9NO2 | Yes | No |
This table illustrates that while many pyrrole derivatives exhibit biological activity, the specific substitution pattern in this compound contributes to its enhanced efficacy.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Evaluation : A study assessed the effectiveness of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain compounds demonstrated superior antibacterial properties compared to established antibiotics like ciprofloxacin .
- Anticancer Screening : Research involving modified ethanoanthracene compounds showed promising antiproliferative effects against CLL cell lines. The study indicated that structural modifications could enhance biological activity significantly .
Q & A
Q. What are the established synthetic routes for 3-ethyl 2-methyl 4-methyl-1H-pyrrole-2,3-dicarboxylate, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example:
- Step 1: Start with ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives. React with acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base. Monitor completion via TLC .
- Step 2: Purify intermediates via column chromatography (SiO₂, ethyl acetate/hexane gradients). Yields range from 21% to 71%, depending on steric hindrance and electron-withdrawing substituents .
- Optimization: Use high-resolution mass spectrometry (HRMS) and -NMR (300–400 MHz, DMSO-d₆) to confirm regioselectivity. Adjust reaction time (2–24 h) and solvent polarity (DCM vs. DMSO) to improve yields .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- -NMR: Assign peaks using δ values (e.g., methyl groups at 1.32–2.42 ppm, ethyl quartets at 4.16–4.27 ppm). Overlapping signals in crowded regions (e.g., aromatic protons) require 2D-COSY or NOESY for resolution .
- X-Ray Crystallography: Monoclinic systems (space group ) with unit cell parameters . Refinement using SHELXTL software ensures < 0.37 eÅ residual density .
- ESI-MS: Confirm molecular ions (e.g., ) with < 3 ppm mass error .
Advanced Research Questions
Q. How can researchers resolve ambiguities in NMR data caused by dynamic stereochemistry or substituent effects?
Methodological Answer:
- Dynamic Effects: Use variable-temperature NMR (VT-NMR) to decouple signals. For example, cooling to 200 K slows ring puckering in pyrrole derivatives, resolving methyl group splitting .
- Substituent Overlap: Apply -DEPT-135 to distinguish quaternary carbons. For example, carbonyl carbons (170–175 ppm) vs. ester oxygens (165–168 ppm) .
- Contradictions: Cross-validate with single-crystal X-ray data. For instance, crystal packing interactions (e.g., π–π stacking at 3.55 Å) clarify substituent orientation .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Challenges: Polymorphism due to flexible ester groups and solvent inclusion. Ethyl/methyl substituents reduce symmetry, complicating crystal growth .
- Solutions: Optimize solvent mixtures (e.g., dichloromethane/ethanol 2:1). Use slow evaporation at 4°C to favor monoclinic over triclinic forms .
- Validation: Refine displacement parameters () with SHELXL. Ensure anisotropic displacement ellipsoids align with thermal motion models (60% probability level) .
Q. How should contradictory data in reaction yields or regioselectivity be analyzed?
Methodological Answer:
- Case Study: Yields for similar pyrrole derivatives vary (21% vs. 71%) due to steric effects. Use DFT calculations (B3LYP/6-31G*) to map transition states and identify rate-limiting steps .
- Regioselectivity: Compare -NMR coupling constants () with X-ray torsion angles. For example, correlates with a 112.5° dihedral angle in the crystal .
- Statistical Tools: Apply multivariate analysis (e.g., PCA) to reaction parameters (solvent polarity, temperature) and correlate with yield trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
